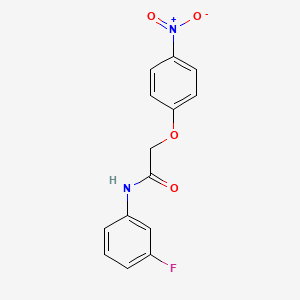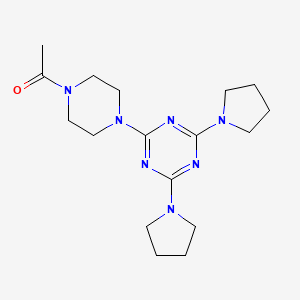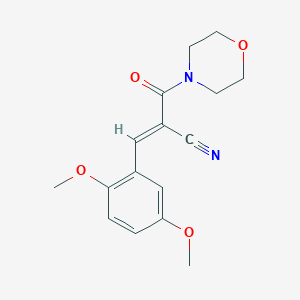
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide, also known as FNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FNA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic properties in various animal models. Studies have also shown that N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis. N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has been shown to have a low toxicity profile and is well tolerated in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its low toxicity profile and well-tolerated nature in animal models. N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide. One potential area of research is the development of new drugs based on the structure of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide to better understand its effects on inflammation and cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide in animal models.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide involves the reaction of 3-fluoroaniline with 4-nitrophenol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide. The overall yield of this process is approximately 60%.
Scientific Research Applications
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat inflammatory diseases such as arthritis. N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has also been studied for its potential applications in the field of cancer research. Studies have shown that N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c15-10-2-1-3-11(8-10)16-14(18)9-21-13-6-4-12(5-7-13)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUEIINUBBPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-methyl-4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B5738084.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)


![5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5738118.png)
![N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)
![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)